molecular formula C13H10ClNO B086064 N-(2-Chlorophenyl)benzamide CAS No. 1020-39-9

N-(2-Chlorophenyl)benzamide

Cat. No.: B086064
CAS No.: 1020-39-9
M. Wt: 231.68 g/mol
InChI Key: QXZRWUSAQSKAGT-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-chlorophenyl ring

Scientific Research Applications

N-(2-Chlorophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

    Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a model compound for studying the interactions of benzamides with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

Target of Action

N-(2-Chlorophenyl)benzamide, like other benzamide derivatives, is believed to interact with multiple receptors Benzamides and their derivatives have been found in many important synthetic drug molecules, indicating their potential for high-affinity binding to multiple receptors .

Mode of Action

It’s known that benzamides and their derivatives can interact with their targets through hydrogen bonding, given the presence of the amide functional group . This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Benzamide derivatives have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with and affect multiple biochemical pathways.

Pharmacokinetics

Some benzamide derivatives have shown satisfactory pharmacokinetic properties . The presence of the amide group could potentially influence the compound’s bioavailability, as amides are known to form hydrogen bonds, which can impact absorption and distribution .

Result of Action

The wide range of biological activities associated with benzamide derivatives suggests that they can have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of benzamides can be influenced by factors such as temperature and the presence of a catalyst . .

Safety and Hazards

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and is suspected of causing genetic defects . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Benzamides, including “N-(2-Chlorophenyl)benzamide”, are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, new synthetic methods for this type of compounds can be of considerable importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chlorophenyl)benzamide can be synthesized through the reaction of 2-chloroaniline with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution: Products depend on the substituent introduced.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids and amines.

Comparison with Similar Compounds

N-(2-Chlorophenyl)benzamide can be compared with other similar compounds, such as:

  • 2-Chloro-N-phenylbenzamide
  • N-(2,3-Dichlorophenyl)benzamide
  • N-(3,4-Dichlorophenyl)benzamide
  • 2-Chloro-N-(2-chlorophenyl)benzamide

These compounds share similar structural features but differ in the number and position of chlorine atoms on the phenyl ring. The presence of additional chlorine atoms can influence the compound’s reactivity, solubility, and biological activity. This compound is unique due to its specific substitution pattern, which can affect its interactions with molecular targets and its overall properties.

Properties

IUPAC Name

N-(2-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZRWUSAQSKAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144520
Record name Benzamide, N-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1020-39-9
Record name N-(2-Chlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(2-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chlorophenyl)benzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of N-(2-Chlorophenyl)benzamide?

A1: this compound consists of a benzamide core structure, with a chlorine atom substituted at the ortho position of the aniline ring. [] You can visualize it as a benzene ring (benzoyl) attached to an amide group (-NHCO-), which is further linked to another benzene ring (aniline) possessing a chlorine atom at the second position. []

Q2: How does the structure of this compound influence its crystal packing?

A2: The crystal structures of this compound and its derivatives often exhibit intermolecular hydrogen bonding. N-H⋯O hydrogen bonds frequently link the molecules into chains or other patterns. [, , , , , , , , , , ] The specific arrangement and directionality of these hydrogen bonds contribute to the overall packing arrangement within the crystal lattice.

Q3: How do structural variations within the benzamide family affect their crystal structures?

A3: Introducing substituents, such as chlorine or methyl groups, at different positions on the benzoyl or aniline rings can significantly impact the crystal packing. [, , , , , , , , , , , , , , ] These modifications alter the electronic properties and steric hindrance of the molecules, leading to different dihedral angles between the rings and variations in hydrogen bonding patterns.

Q4: Has this compound been used in any synthetic applications?

A4: Yes, this compound, even with its lower reactivity compared to its bromo and iodo counterparts, has proven useful in synthesizing 2-substituted benzoxazoles. [] This reaction utilizes a copper catalyst with methyl 2-methoxybenzoate as the ligand and proceeds through an intramolecular coupling cyclization. []

Q5: Are there alternative synthetic routes to benzoxazoles from similar starting materials?

A5: Research indicates that benzoxazoles can also be synthesized directly from primary amides reacting with ortho-dihalobenzenes in a single step. [] This approach offers a potentially more streamlined synthetic route compared to using this compound as an intermediate.

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